molecular formula C20H20N2OS B2817693 3-(7-(o-Tolyl)-1,4-thiazepane-4-carbonyl)benzonitrile CAS No. 1705509-50-7

3-(7-(o-Tolyl)-1,4-thiazepane-4-carbonyl)benzonitrile

Cat. No. B2817693
CAS RN: 1705509-50-7
M. Wt: 336.45
InChI Key: NINOXQORRYKHGJ-UHFFFAOYSA-N
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Description

“o-Tolyl benzonitrile (OTBN)” is a common building block for the synthesis of the sartan series of drug molecules (Angiotensin receptor blockers - ARBs), such as candesartan, irbesartan, losartan, tasosartan, and valsartan . These drugs are used to treat hypertension, a medical condition in which the blood pressure against the artery wall is high enough to increase the risk of heart disease and stroke .


Synthesis Analysis

The classical methods for the synthesis of OTBN are Pd-catalyzed, Ni-catalyzed Suzuki coupling reactions . Other high yield methods for the synthesis include Ni-catalyzed Kumada coupling, and desulfinating cross-coupling using Pd-catalyst . The Ni-catalysts could be an alternative to the expensive Pd-catalyst, as cost is a factor for bulk manufacturing of this building block .


Chemical Reactions Analysis

The synthesis of OTBN involves Pd-, Ni-catalyzed couplings reactions, such as Suzuki, Negishi and Kumada reactions .

Scientific Research Applications

Cycloaddition Reactions

The compound undergoes 1,3-dipolar cycloaddition reactions to form isoxazoline spiro adducts. These cycloadditions are completely regioselective, leading to the formation of 3,4-dihydro-2H,4′H-spiro[benzo[f][1,2]thiazepine-5,5′-isoxazole] 1,1-dioxide cycloadducts. This showcases its potential in synthesizing complex chemical structures with high selectivity (Ryan, Francis & Savage, 2014).

Development of Screening Libraries

1,4-Thiazepanes and thiazepanones, like the compound , are recognized for their 3D character and are underrepresented in screening libraries. They have been identified as new BET bromodomain ligands, indicating their potential use in developing diverse screening libraries for pharmaceutical research (Pandey et al., 2020).

Photochemical Applications

The compound is involved in photochemical reactions, such as the formation of oxazolines and β-amino-chalcones upon irradiation, indicating its utility in photochemistry research (Giezendanner, Rosenkranz, Hansen & Schmid, 1973).

Binary Reducing Agents

Benzonitrile compounds, similar to the one , are used as binary reducing agents in chemical transformations. They are involved in selective, partial, or tandem reductions of bifunctional compounds, showcasing their versatility in organic synthesis (Snelling et al., 2015).

Corrosion Inhibition Studies

Benzonitrile derivatives are studied for their effectiveness as corrosion inhibitors, which could indicate potential applications for similar compounds in material science and engineering (Chaouiki et al., 2018).

properties

IUPAC Name

3-[7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2OS/c1-15-5-2-3-8-18(15)19-9-10-22(11-12-24-19)20(23)17-7-4-6-16(13-17)14-21/h2-8,13,19H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NINOXQORRYKHGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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